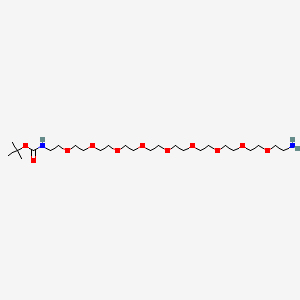

t-Boc-N-amido-PEG9-Amine

Overview

Description

t-Boc-N-amido-PEG9-Amine is a monodisperse polyethylene glycol (PEG) reagent that contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG9-Amine is primarily used as a cleavable 4-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are the antibodies in the ADCs, which are designed to bind to specific receptors on the surface of cancer cells .

Mode of Action

This compound contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form bonds with these groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form a stable bond with the antibody, creating a linker that can be cleaved to release the drug at the target site .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific drug that is attached to the linker. By attaching to the antibody, the compound allows the drug to be carried directly to the cancer cells, where it can exert its therapeutic effect .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs. The compound’s ADME properties will therefore depend on the specific characteristics of the drug and the antibody it is linked to .

Result of Action

The primary result of the action of this compound is the targeted delivery of drugs to cancer cells. By forming a stable bond with the antibody, the compound allows the drug to be carried directly to the cells that express the target receptor . Once at the target site, the linker can be cleaved to release the drug, allowing it to exert its therapeutic effect .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This can enhance the compound’s stability and efficacy in the physiological environment . Additionally, the compound’s action can be influenced by the pH of the environment, as the Boc group can be deprotected under mild acidic conditions .

Biochemical Analysis

Biochemical Properties

t-Boc-N-amido-PEG9-Amine is a cleavable 4-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs). The amino group is reactive with carboxylic acids, activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with carboxylic acids and activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Temporal Effects in Laboratory Settings

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG9-Amine typically involves the reaction of a PEG chain with a Boc-protected amine. The reaction conditions often include the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The Boc group is introduced to protect the amine during the synthesis process and can be removed under mild acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often exceeding 97%. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG9-Amine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.

Substitution: The amino group can react with carboxylic acids, activated NHS esters, aldehydes, and ketones.

Click Chemistry: The compound can participate in Click Chemistry reactions with azides to form stable triazole linkages.

Common Reagents and Conditions

Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.

Substitution: Reagents like carboxylic acids, NHS esters, aldehydes, and ketones are used under appropriate conditions.

Click Chemistry: Copper catalysts are often required for the reaction with azides.

Major Products Formed

Free Amine: Formed after deprotection of the Boc group.

Triazole Linkages: Formed during Click Chemistry reactions.

Scientific Research Applications

t-Boc-N-amido-PEG9-Amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

t-Boc-N-amido-PEG4-Amine: A shorter PEG chain with similar properties.

t-Boc-N-amido-PEG23-Amine: A longer PEG chain with increased solubility and stability.

t-Boc-N-amido-PEG9-Propargyl: Contains an alkyne group for Click Chemistry reactions.

Uniqueness

t-Boc-N-amido-PEG9-Amine is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research .

Biological Activity

t-Boc-N-amido-PEG9-amine is a specialized compound that combines a polyethylene glycol (PEG) moiety with a tert-butyloxycarbonyl (t-Boc) protecting group and an amine functionality. This compound is notable for its high solubility in aqueous environments and biocompatibility, making it valuable in various biomedical applications, particularly in drug delivery and bioconjugation.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 556.69 g/mol

- Functional Groups :

- t-Boc protecting group

- Amide group

- Amine group

The PEG moiety enhances the solubility and stability of the compound, while the t-Boc group allows for selective deprotection under mild acidic conditions, exposing the amine for further chemical reactions.

This compound's biological activity is primarily attributed to its ability to modify pharmacokinetics and biodistribution of therapeutic agents. The hydrophilic nature of PEG reduces protein adsorption and clearance rates from circulation, thereby enhancing the efficacy of drug delivery systems.

Applications in Drug Development

- Linker or Spacer in Drug Conjugates : The compound is frequently used as a linker in antibody-drug conjugates (ADCs), where it connects therapeutic agents to antibodies, improving targeting and efficacy.

- Bioconjugation : Its reactive amine group facilitates conjugation with various biomolecules, including proteins and peptides, which is crucial for developing targeted therapies.

- Improving Solubility : The PEG component significantly increases the solubility of poorly soluble drugs, enhancing their bioavailability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Target Engagement : Research indicates that PEGylated compounds exhibit improved interactions with biological targets due to their altered biodistribution patterns .

- Stability in Biological Environments : The presence of the t-Boc protecting group contributes to the stability of the compound in biological systems, allowing for controlled release of active moieties .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| t-Boc-N-amido-PEG10-amine | Longer PEG chain | Enhanced solubility and potentially longer circulation time |

| t-Boc-N-amido-PEG9-propargyl | Propargyl group for click chemistry | Useful for bioconjugation via azide coupling |

| t-Boc-N-amido-PEG9-acid | Carboxylic acid instead of an amine | Useful for forming amide bonds without additional protection |

Case Studies

-

Antibody-Drug Conjugates (ADCs) :

In a study involving ADCs, this compound was utilized as a linker to enhance the therapeutic index by improving the solubility and stability of the conjugated drug while maintaining effective targeting capabilities . -

Bioconjugation Techniques :

Another research effort demonstrated that this compound could effectively conjugate with various biomolecules, leading to successful development of targeted therapeutics with reduced off-target effects .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTGVFBQUXJWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405128 | |

| Record name | Boc-PEG-amine (n=9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-43-7 | |

| Record name | Boc-PEG-amine (n=9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.